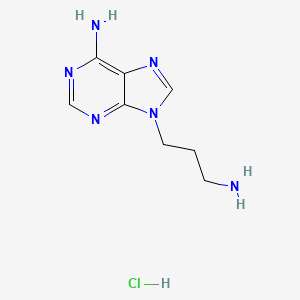
9-(3-aminopropyl)-9H-purin-6-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(3-aminopropyl)-9H-purin-6-amine hydrochloride is a useful research compound. Its molecular formula is C8H14Cl2N6 and its molecular weight is 265.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 144668. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds such as spermine, a spermidine-derived biogenic polyamine, are known to interact with nucleic acids, particularly in viruses, and are thought to stabilize the helical structure .
Mode of Action
It can be inferred from related compounds that it may function as a free radical scavenger, forming a variety of adducts that prevent oxidative damage to dna .
Biochemical Pathways
Similar compounds like spermine are implicated in the regulation of gene expression, the stabilization of chromatin, and the prevention of endonuclease-mediated dna fragmentation .
Result of Action
Based on the properties of similar compounds, it may protect dna from free radical attack, regulate gene expression, stabilize chromatin, and prevent endonuclease-mediated dna fragmentation .
Action Environment
It is known that the stability and efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other compounds .
Properties
CAS No. |
23124-11-0 |
|---|---|
Molecular Formula |
C8H14Cl2N6 |
Molecular Weight |
265.14 g/mol |
IUPAC Name |
9-(3-aminopropyl)purin-6-amine;dihydrochloride |
InChI |
InChI=1S/C8H12N6.2ClH/c9-2-1-3-14-5-13-6-7(10)11-4-12-8(6)14;;/h4-5H,1-3,9H2,(H2,10,11,12);2*1H |
InChI Key |
JBHTVQSBCOWVDK-UHFFFAOYSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)CCCN)N.Cl |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)CCCN)N.Cl.Cl |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



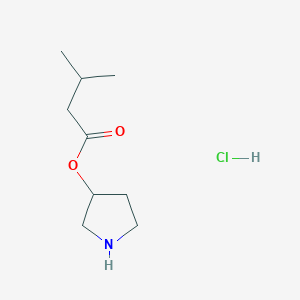

![2-[4-(5-Bromo-3-methyl-2-pyridinyl)-1-piperazinyl]-1-ethanol](/img/structure/B1441640.png)


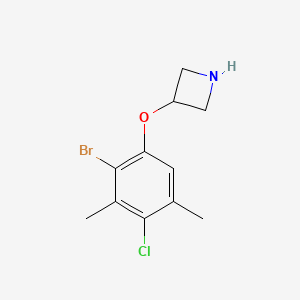
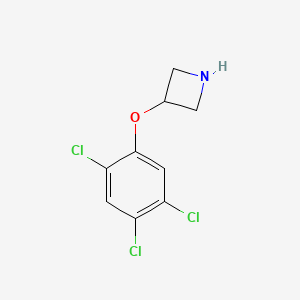
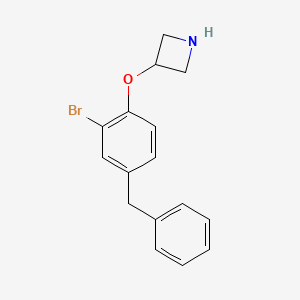
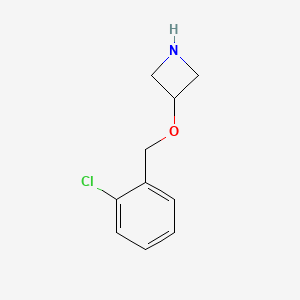
![3-[(6-Chloro-4-pyrimidinyl)amino]-1-propanol](/img/structure/B1441651.png)
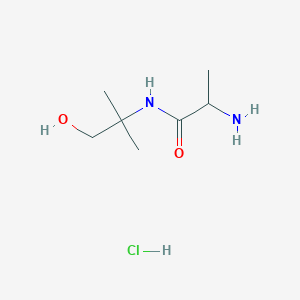
![Ethanone, 1-[3,4-bis(difluoromethoxy)phenyl]-](/img/structure/B1441654.png)

